[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid
CAS No.: 915920-11-5
Cat. No.: VC2394962
Molecular Formula: C10H9FN2O3
Molecular Weight: 224.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915920-11-5 |
|---|---|
| Molecular Formula | C10H9FN2O3 |
| Molecular Weight | 224.19 g/mol |
| IUPAC Name | 2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
| Standard InChI | InChI=1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |
| Standard InChI Key | GOLCDBPMTPLXOR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)NC(=N2)COCC(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)COCC(=O)O |
Introduction
Chemical Identity and Physical Properties
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid is a modified benzimidazole featuring a fluorine atom at the 5-position of the benzimidazole ring system and an acetic acid moiety attached via a methoxy linker. This structural arrangement creates a compound with potentially diverse pharmacological activities characteristic of benzimidazole derivatives while incorporating targeted modifications that may enhance specific properties.
Structural Characteristics
The compound consists of a benzimidazole core with a fluorine substituent positioned at the 5-position of the aromatic ring. Additionally, an acetic acid moiety is attached to the 2-position of the benzimidazole through a methoxy (-CH₂O-) linker. This arrangement of functional groups contributes to the compound's chemical behavior, solubility profile, and potential biological interactions.
Physical and Chemical Properties
The comprehensive physical and chemical properties of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 915920-11-5 |
| IUPAC Name | 2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
| Molecular Formula | C₁₀H₉FN₂O₃ |
| Molecular Weight | 224.19 g/mol |
| Standard InChI | InChI=1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13) |
| Physical State | Solid (presumed based on similar compounds) |
| Primary Applications | Research chemical, potential pharmaceutical intermediate |
The presence of the fluorine atom significantly affects the compound's electronic distribution and lipophilicity, potentially enhancing its membrane permeability and metabolic stability compared to non-fluorinated analogs.
Structural Characterization
The structural characterization of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid and related fluoro-benzimidazole derivatives typically employs multiple complementary analytical techniques.
Spectroscopic Analysis
Spectroscopic methods play a crucial role in confirming the structure and purity of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid. For related fluoro-benzimidazole compounds, the following analytical techniques are commonly employed:
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FT-IR Spectroscopy: Identifies characteristic functional groups including the carboxylic acid moiety, aromatic C-H stretching, and C-F bonds
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¹H-NMR Spectroscopy: Confirms hydrogen environments, typically showing characteristic patterns for aromatic protons of the benzimidazole ring and methylene protons of the methoxy linker
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¹³C-NMR Spectroscopy: Verifies carbon environments, with distinctive signals for the carboxylic carbon, methylene carbons, and aromatic/heterocyclic carbons
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Mass Spectroscopy: Confirms molecular weight and fragmentation patterns characteristic of the structure
The structural elucidation of such compounds frequently requires a combination of these techniques to definitively establish the chemical identity and purity.
Structure-Activity Relationships
The structure-activity relationships of fluorinated benzimidazoles provide insights into the potential biological behavior of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid.
Effect of Fluorine Substitution
The inclusion of fluorine at the 5-position of the benzimidazole ring typically influences several pharmacologically relevant properties:
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Enhanced metabolic stability by blocking potential sites of oxidative metabolism
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Altered electronic distribution affecting receptor binding characteristics
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Improved lipophilicity potentially enhancing membrane permeability
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Modified acidity of nearby functional groups through inductive effects
Significance of the Methoxy-Acetic Acid Linker
The methoxy-acetic acid functionality attached to the 2-position of the benzimidazole ring introduces potential for:
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Additional hydrogen bonding interactions through the carboxylic acid group
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Increased water solubility compared to more lipophilic benzimidazole derivatives
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Possible involvement in specific enzyme or receptor binding through the carboxylate moiety under physiological conditions
The combination of these structural features suggests that [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid may possess unique biological properties differentiated from other benzimidazole derivatives.
Comparison with Structurally Related Compounds
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid shares structural similarities with several other benzimidazole derivatives, allowing for comparative analysis of their properties and activities.
Comparative Analysis with Analogous Compounds
The table below compares [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Implications |
|---|---|---|---|---|
| [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid | C₁₀H₉FN₂O₃ | 224.19 g/mol | Reference compound | Baseline for comparison |
| [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid | C₁₀H₉ClN₂O₃ | 240.64 g/mol | Chlorine instead of fluorine | Potentially different lipophilicity, electronic effects, and steric properties |
| 5-Methoxy-1H-benzimidazol-2-thiol | C₈H₈N₂OS | 180.23 g/mol | Methoxy instead of fluorine; thiol instead of methoxy-acetic acid | Different hydrogen bonding profile and biochemical reactivity |
| 2-(Chloromethyl)-5-methoxy-1H-benzimidazole | C₉H₉ClN₂O | 196.64 g/mol | Methoxy instead of fluorine; chloromethyl instead of methoxy-acetic acid | Different reactivity profile and solubility characteristics |
These structural variations can significantly alter physicochemical properties and biological activities, highlighting the importance of precise molecular design in achieving desired pharmacological effects .
Research Applications and Future Directions
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid represents a compound with potential applications in various research domains, particularly in medicinal chemistry and drug discovery.
Current Research Applications
The compound is primarily classified as a research chemical, serving as:
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A potential building block for more complex molecular structures
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An intermediate in the synthesis of biologically active compounds
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A reference standard for analytical purposes
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A structural analog for structure-activity relationship studies
Future Research Directions
Several promising research directions for [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid include:
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Detailed antimicrobial activity screening against resistant bacterial strains
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Investigation of potential enzyme inhibitory activities
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Exploration as a scaffold for developing more complex therapeutic agents
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Examination of binding modes with biological targets through molecular docking studies similar to those performed with related compounds
The unique structural features of this compound, particularly the combination of the fluorine substituent and the methoxy-acetic acid moiety, warrant further investigation to fully characterize its biological potential.
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